molecular formula C15H17BO2 B1400250 5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane CAS No. 627906-96-1

5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane

Cat. No.: B1400250
CAS No.: 627906-96-1
M. Wt: 240.11 g/mol
InChI Key: PYUGEXFBFIGNIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane is an organoboron compound characterized by the presence of a boron atom within a dioxaborinane ring structure

Scientific Research Applications

5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.

    Medicinal Chemistry: It is explored for its potential use in drug design and development, particularly in the synthesis of boron-containing pharmaceuticals.

    Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane typically involves the reaction of naphthalene-2-boronic acid with 2,2-dimethyl-1,3-propanediol under dehydrating conditions. The reaction is often carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the dioxaborinane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or esters.

    Reduction: Reduction reactions can convert the boron center to a borohydride.

    Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

    Oxidation: Boronic acids or esters.

    Reduction: Borohydrides.

    Substitution: Various substituted boron compounds depending on the reagents used.

Mechanism of Action

The mechanism by which 5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron center can form reversible covalent bonds with nucleophiles, facilitating catalytic processes and the formation of complex molecular structures. The pathways involved often include the activation of small molecules and the stabilization of transition states in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-1-(naphthalen-2-yl)-1,3-butanedionate
  • 4,4,4-Trifluoro-1-phenyl-1,3-butanedionate
  • 5,5-Dimethyl-2,2’-bipyridine

Uniqueness

5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane is unique due to its specific ring structure and the presence of the naphthalen-2-yl group, which imparts distinct electronic and steric properties. These characteristics make it particularly useful in applications requiring precise control over molecular interactions and reactivity.

Properties

IUPAC Name

5,5-dimethyl-2-naphthalen-2-yl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BO2/c1-15(2)10-17-16(18-11-15)14-8-7-12-5-3-4-6-13(12)9-14/h3-9H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUGEXFBFIGNIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735194
Record name 5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627906-96-1
Record name 5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane
Reactant of Route 2
Reactant of Route 2
5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane
Reactant of Route 3
Reactant of Route 3
5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane
Reactant of Route 5
Reactant of Route 5
5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane
Reactant of Route 6
Reactant of Route 6
5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.